molecular formula C28H31N5O3 B11463682 8-(4-ethoxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(4-ethoxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11463682
M. Wt: 485.6 g/mol
InChI Key: JURSYOISSFOVKK-UHFFFAOYSA-N
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Description

8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound belonging to the class of xanthine derivatives. These compounds are known for their significant biological activities, particularly as adenosine receptor antagonists

Preparation Methods

The synthesis of 8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the purine core: This involves the condensation of appropriate amines and aldehydes to form the purine ring system.

    Substitution reactions: Introduction of the ethoxyphenyl, dimethyl, pentyl, and phenyl groups through various substitution reactions.

    Cyclization: Formation of the imidazo ring through cyclization reactions under specific conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon .

Mechanism of Action

The mechanism of action of 8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with adenosine receptors. By binding to these receptors, the compound can inhibit the action of adenosine, leading to various physiological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of inflammatory responses .

Comparison with Similar Compounds

Similar compounds to 8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE include other xanthine derivatives such as caffeine, theophylline, and theobromine. These compounds share a similar purine core structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of 8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C28H31N5O3

Molecular Weight

485.6 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-2,4-dimethyl-8-pentyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C28H31N5O3/c1-5-7-9-14-22-23(19-12-10-8-11-13-19)32(20-15-17-21(18-16-20)36-6-2)27-29-25-24(33(22)27)26(34)31(4)28(35)30(25)3/h8,10-13,15-18H,5-7,9,14H2,1-4H3

InChI Key

JURSYOISSFOVKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OCC)C5=CC=CC=C5

Origin of Product

United States

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